molecular formula C18H19N5O3 B6009528 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-(3-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-(3-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid

Cat. No.: B6009528
M. Wt: 353.4 g/mol
InChI Key: IXYANFXMUSNZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-(3-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are diazine compounds with a wide range of biological activities and are crucial in medicinal chemistry

Preparation Methods

The synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-(3-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid typically involves the condensation of β-dicarbonyl compounds with amines. One common method involves the use of microwave irradiation to facilitate the reaction between (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone . This method yields the compound in moderate yield and requires purification through techniques such as UV-Vis, FTIR-ATR spectroscopy, and NMR .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-(3-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-(3-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrimidine nucleus allows it to bind to various biological receptors, influencing cellular processes such as DNA replication and protein synthesis . This binding can lead to the inhibition of key enzymes and pathways, resulting in its biological effects.

Comparison with Similar Compounds

Similar compounds to 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-(3-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2E)-2-(4,6-dimethylpyrimidin-2-yl)imino-3-(3-methylphenyl)-6-oxo-1,3-diazinane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-10-5-4-6-13(7-10)23-14(16(25)26)9-15(24)21-18(23)22-17-19-11(2)8-12(3)20-17/h4-8,14H,9H2,1-3H3,(H,25,26)(H,19,20,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYANFXMUSNZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(CC(=O)NC2=NC3=NC(=CC(=N3)C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N\2C(CC(=O)N/C2=N\C3=NC(=CC(=N3)C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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